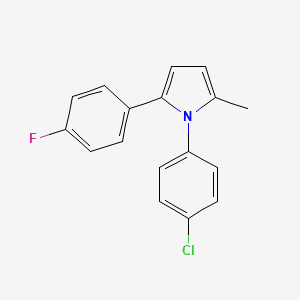
2,4-Dinitrophenyl phenyl sulfide
概要
説明
2,4-Dinitrophenyl phenyl sulfide is an organic compound with the molecular formula C12H8N2O4S. It is characterized by the presence of two nitro groups (NO2) attached to a benzene ring, which is further connected to a phenyl sulfide group. This compound is known for its applications in various chemical reactions and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dinitrophenyl phenyl sulfide can be synthesized through the reaction of 2,4-dinitrochlorobenzene with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent and is completed by heating the mixture on a water bath .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2,4-Dinitrophenyl phenyl sulfide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions.
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl sulfides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines.
科学的研究の応用
2,4-Dinitrophenyl phenyl sulfide is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates
作用機序
The mechanism of action of 2,4-Dinitrophenyl phenyl sulfide involves its interaction with nucleophiles and electrophiles. The nitro groups on the benzene ring increase the compound’s electrophilicity, making it reactive towards nucleophiles. The sulfide group can undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical transformations .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrochlorobenzene: Used in the synthesis of various organic compounds.
Phenyl 2,4-Dinitrophenyl Sulfide: Similar in structure and reactivity.
Uniqueness
2,4-Dinitrophenyl phenyl sulfide is unique due to its combination of nitro groups and a phenyl sulfide group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it valuable in various scientific and industrial applications.
特性
IUPAC Name |
2,4-dinitro-1-phenylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJUUUJRUDHVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)

![2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol](/img/structure/B2712262.png)

![Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2712264.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B2712266.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2712267.png)


![N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide](/img/structure/B2712277.png)


![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one](/img/structure/B2712281.png)
